molecular formula C24H21N5O B12130061 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12130061
M. Wt: 395.5 g/mol
InChI Key: VBCHYIJFTINFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by its unique structure, which includes dimethyl and phenyl groups attached to the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core through the cyclization of appropriate precursors. This can be achieved by reacting anthranilic acid derivatives with formamide or formic acid under reflux conditions.

    Introduction of Dimethyl and Phenyl Groups: The dimethyl and phenyl groups are introduced through subsequent substitution reactions. For instance, the dimethyl group can be added via alkylation using dimethyl sulfate, while the phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds. These products can have different biological and chemical properties compared to the parent compound .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives. It is used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Quinazoline derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Quinazoline derivatives are used in the development of agrochemicals, dyes, and other industrial products due to their diverse chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth and survival. Additionally, the compound may interact with other cellular targets, such as DNA and RNA, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, its ability to inhibit specific molecular targets with high affinity distinguishes it from other quinazoline derivatives .

Properties

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H21N5O/c1-14-7-6-10-18-15(2)26-24(28-22(14)18)29-23-25-13-19-20(27-23)11-17(12-21(19)30)16-8-4-3-5-9-16/h3-10,13,17H,11-12H2,1-2H3,(H,25,26,27,28,29)

InChI Key

VBCHYIJFTINFQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.